Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions[_{{{CITATION{{{2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO [2,3-D ...](https://www.sigmaaldrich.com/DE/en/product/aldrich/r853070). One common method includes the condensation of ethyl cyanoacetate with 2-chlorobenzaldehyde in the presence of thiourea[{{{CITATION{{{1{Synthesis of indole derivatives as prevalent moieties present in selected alkaloids](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... The reaction mixture is then heated to facilitate the formation of the desired compound[{{{CITATION{{{1{Synthesis of indole derivatives as prevalent moieties present in selected alkaloids](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Major Products Formed:
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... The compound may bind to enzymes or receptors, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique in its structure and properties compared to other similar compounds[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... Some similar compounds include:
Ethyl 4-(2-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methyl group at the 6-position.
This compound: Contains a methyl group at the 6-position.
Ethyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-6-4-5-7-10(9)15/h4-7,12H,3H2,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXFBPXQGHDFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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